molecular formula C15H18N4O B2745508 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide CAS No. 1797655-38-9

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide

Cat. No.: B2745508
CAS No.: 1797655-38-9
M. Wt: 270.336
InChI Key: IWJZCVAUJLUJFV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions on the benzene ring, or reactions at the amide group .

Scientific Research Applications

Anticancer Activity and Drug Synthesis

A compound synthesized through the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine, closely related to the chemical structure , was evaluated for its anticancer activity. It demonstrated marked inhibition against several human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer, showing promising anticancer activity. This compound was further analyzed for its molecular structure and electronic properties using density functional theory (DFT) and molecular docking studies, suggesting a potential mechanism for its activity against cancer cells (Huang et al., 2020).

Metabotropic Glutamate Receptor Imaging

Another research avenue involves the development of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. Compounds with structural similarities were synthesized and evaluated, showing high in vitro binding affinity for mGluR1. PET imaging studies in rats indicated high brain uptake and distribution consistent with the known localization of mGluR1, highlighting the compound's potential for in vivo brain imaging and functional studies (Fujinaga et al., 2012).

Molecular Interaction Analysis

The study of molecular interactions and crystal structure analysis of compounds containing pyrimidinyl groups revealed insights into their conformational dynamics and interaction patterns. Such analyses are crucial for understanding the molecular basis of their biological activity and can inform the design of more effective therapeutic agents. For example, research into the stabilization of cis secondary amide conformations by using pentafluorophenyl groups has provided valuable information on the conformational preferences of these compounds, which could be relevant for designing drugs with improved pharmacological profiles (Forbes et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrimidine derivatives have biological activity and are used in medicines, including anticancer drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-5-4-6-12(9-11)15(20)17-10-13-16-8-7-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJZCVAUJLUJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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